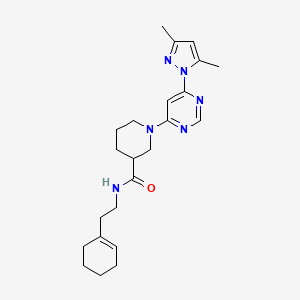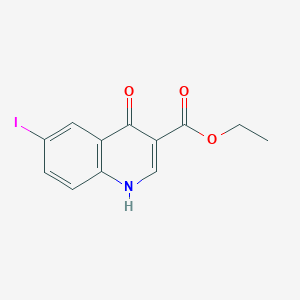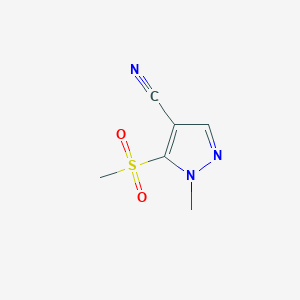![molecular formula C26H21N3O3 B2850774 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923172-24-1](/img/no-structure.png)
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmaceutical Chemistry
Heterocyclic compounds, including those similar to the compound , are pivotal in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and their role as antagonists for various receptors, showing potential in antiallergic treatments. Novel methods for synthesizing such compounds have broadened the scope of their applications, enabling the exploration of new therapeutic agents (Osyanin et al., 2014).
Antimicrobial Activity
Research into pyrimidine-based ligands and their metal complexes has demonstrated mild to very good antimicrobial results, showcasing the potential of these compounds in developing new antimicrobial agents. The synthesis and characterization of these complexes contribute to the understanding of their interaction mechanisms with microbial targets (Chioma et al., 2018).
Chemosensors for Metal Ions
The development of naphthoquinone-based chemosensors for transition metal ions represents another application of heterocyclic compounds. These sensors exhibit remarkable selectivity towards specific ions like Cu2+, making them valuable tools in environmental monitoring and analytical chemistry. The synthesis and characterization of these compounds provide insights into their selective binding mechanisms (Gosavi-Mirkute et al., 2017).
Nonlinear Optical Properties
The investigation of the nonlinear optical properties of novel styryl dyes, which are structurally related to the compound , highlights the significance of these materials in developing optical devices. Their potential for applications in photonics and optoelectronics is underscored by studies on their optical power limiting behavior and absorption characteristics (Shettigar et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine, followed by cyclization with pyridine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-methoxybenzaldehyde", "naphthalen-1-ylmethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine", "Step 2: Cyclization of 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine with pyridine-2,4-dione in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
923172-24-1 |
Formule moléculaire |
C26H21N3O3 |
Poids moléculaire |
423.472 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-13-11-18(12-14-21)16-29-25(30)24-23(10-5-15-27-24)28(26(29)31)17-20-8-4-7-19-6-2-3-9-22(19)20/h2-15H,16-17H2,1H3 |
Clé InChI |
CKTZGADBLMDYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC5=CC=CC=C54 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxan-4-yl)methanone](/img/structure/B2850697.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)



![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)